

An In-depth Technical Guide to 6-Nitrophthalide: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitrophthalide

Cat. No.: B1346156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrophthalide is a valuable chemical intermediate characterized by a phthalide structure bearing a nitro group at the 6-position. This substitution significantly influences the molecule's reactivity, making it a versatile precursor in the synthesis of a variety of more complex organic compounds. Its applications are found in the development of dyes, agrochemicals, and as a key building block in the preparation of active pharmaceutical ingredients. The presence of the electron-withdrawing nitro group and the lactone ring imparts unique chemical properties that are of considerable interest in synthetic organic chemistry.

Physical and Chemical Properties

The physical and chemical properties of **6-Nitrophthalide** are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Table 1: General and Physical Properties of 6-Nitrophthalide

Property	Value
CAS Number	610-93-5
Molecular Formula	C ₈ H ₅ NO ₄
Molecular Weight	179.13 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	140-145 °C
Boiling Point	413.4 °C at 760 mmHg (Predicted)
Solubility	Soluble in many organic solvents.

Table 2: Spectroscopic Data of 6-Nitrophthalide

Spectroscopic Technique	Key Features
Infrared (IR) Spectroscopy	Characteristic peaks for the C=O of the lactone, the C-O-C ether linkage, and the N-O bonds of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra are consistent with the structure of 6-Nitrophthalide.
Mass Spectrometry (MS)	The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of 6-Nitrophthalide via Nitration of Phthalide

This protocol details the synthesis of **6-Nitrophthalide** from phthalide using a nitrating mixture of sulfuric acid and nitric acid.

Materials:

- Phthalide

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Distilled Water
- Ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Buchner funnel and filter paper
- Beakers
- Graduated cylinders

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, carefully add phthalide to concentrated sulfuric acid while cooling in an ice bath. Stir the mixture until the phthalide is completely dissolved.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Slowly add the nitrating mixture dropwise to the solution of phthalide in sulfuric acid using a dropping funnel, while maintaining the reaction temperature below 10 °C.

- After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The crude **6-Nitrophthalide** will precipitate as a solid.
- Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral.
- Recrystallize the crude product from ethanol to obtain pure **6-Nitrophthalide**.
- Dry the purified product in a desiccator.

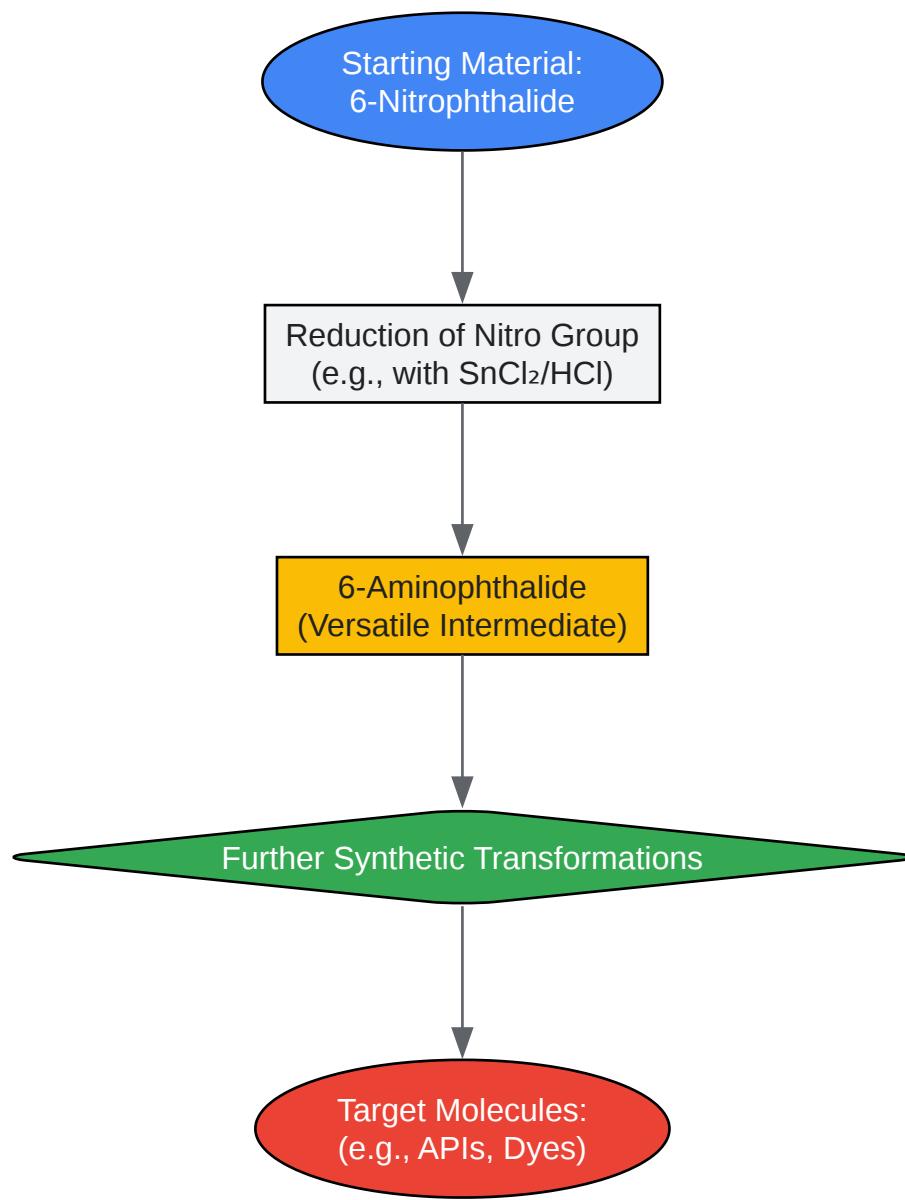
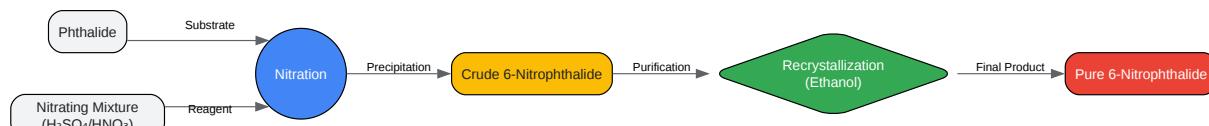
Reduction of 6-Nitrophthalide to 6-Aminophthalide

This protocol describes a representative reaction of **6-Nitrophthalide**, its reduction to the corresponding amine, 6-Aminophthalide.

Materials:

- **6-Nitrophthalide**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid
- Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate

Equipment:



- Round-bottom flask
- Reflux condenser

- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Buchner funnel and filter paper
- Beakers

Procedure:

- In a round-bottom flask, dissolve **6-Nitrophthalide** in a suitable solvent like ethanol.
- Add an excess of tin(II) chloride dihydrate to the solution.
- Slowly add concentrated hydrochloric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
- Extract the product into ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude 6-Aminophthalide.
- The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Nitrophthalide: Physical and Chemical Properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1346156#6-nitrophthalide-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com